Cas no 1823677-08-2 (2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy-)

4-Azido-3,4-dihydro-6-methoxy-2H-1-benzopyran is a heterocyclic compound featuring a benzopyran core substituted with an azido group at the 4-position and a methoxy group at the 6-position. The azido functionality provides versatility for click chemistry applications, enabling efficient conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The methoxy group enhances electron density in the aromatic system, influencing reactivity and stability. This compound serves as a valuable intermediate in medicinal chemistry and materials science, particularly for the synthesis of modified chromane derivatives or bioactive molecules. Its structural features make it suitable for probing biological pathways or designing functionalized polymers. The dihydrobenzopyran scaffold offers a balance of rigidity and synthetic flexibility for further derivatization.
2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- structure
1823677-08-2 structure
Product name:2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy-
CAS No:1823677-08-2
MF:C10H11N3O2
MW:205.213241815567
CID:5240872

2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy-
    • Inchi: 1S/C10H11N3O2/c1-14-7-2-3-10-8(6-7)9(12-13-11)4-5-15-10/h2-3,6,9H,4-5H2,1H3
    • InChI Key: RCIWVOZVKRUZPM-UHFFFAOYSA-N
    • SMILES: N(C1CCOC2=CC=C(OC)C=C12)=[N+]=[N-]

2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-296268-0.1g
4-azido-6-methoxy-3,4-dihydro-2H-1-benzopyran
1823677-08-2
0.1g
$804.0 2023-02-28
Enamine
EN300-296268-2.5g
4-azido-6-methoxy-3,4-dihydro-2H-1-benzopyran
1823677-08-2
2.5g
$1791.0 2023-02-28
Enamine
EN300-296268-5.0g
4-azido-6-methoxy-3,4-dihydro-2H-1-benzopyran
1823677-08-2
5.0g
$2650.0 2023-02-28
Enamine
EN300-296268-1.0g
4-azido-6-methoxy-3,4-dihydro-2H-1-benzopyran
1823677-08-2
1g
$0.0 2023-06-07
Enamine
EN300-296268-0.25g
4-azido-6-methoxy-3,4-dihydro-2H-1-benzopyran
1823677-08-2
0.25g
$840.0 2023-02-28
Enamine
EN300-296268-0.5g
4-azido-6-methoxy-3,4-dihydro-2H-1-benzopyran
1823677-08-2
0.5g
$877.0 2023-02-28
Enamine
EN300-296268-0.05g
4-azido-6-methoxy-3,4-dihydro-2H-1-benzopyran
1823677-08-2
0.05g
$768.0 2023-02-28
Enamine
EN300-296268-10.0g
4-azido-6-methoxy-3,4-dihydro-2H-1-benzopyran
1823677-08-2
10.0g
$3929.0 2023-02-28

2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- Related Literature

Additional information on 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy-

Comprehensive Overview of 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- (CAS No. 1823677-08-2)

The compound 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- (CAS No. 1823677-08-2) is a specialized organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material sciences. This benzopyran derivative is characterized by the presence of an azido group and a methoxy substituent, which contribute to its reactivity and versatility in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound for its role in click chemistry and bioorthogonal reactions, which are pivotal in drug discovery and bioconjugation.

One of the most frequently searched questions related to 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- is its synthetic pathway and reactivity. The compound's azido functionality makes it an excellent candidate for Huisgen cycloaddition, a cornerstone of modern click chemistry. This reaction is widely used to create complex molecular architectures with high efficiency and specificity, making it invaluable in the development of targeted drug delivery systems and biomaterial engineering. Additionally, the methoxy group enhances the compound's solubility and stability, which are critical factors in its application across various research fields.

In the context of current trends, the demand for sustainable chemistry and green synthesis has led to increased scrutiny of compounds like 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy-. Researchers are exploring eco-friendly methods to synthesize this molecule, minimizing waste and energy consumption. This aligns with the broader scientific community's focus on environmentally benign processes, a topic that resonates strongly with both academia and industry. The compound's potential in photopharmacology—a field that combines light-sensitive molecules with drug design—is another area of growing interest, as it offers precise control over drug activity using non-invasive light triggers.

The pharmacological potential of 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- is another hot topic among researchers. Its structural similarity to other benzopyran-based drugs suggests possible applications in treating inflammatory diseases and neurological disorders. For instance, the compound's ability to modulate enzyme activity and receptor binding makes it a promising candidate for further investigation in medicinal chemistry. Moreover, its azido group can serve as a bioactive tag, enabling researchers to track and study its interactions within biological systems.

From a material science perspective, 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- is being explored for its role in developing smart materials and functional polymers. Its photoactive properties make it suitable for creating light-responsive coatings and sensors, which are increasingly relevant in industries such as electronics and healthcare. The compound's ability to undergo controlled polymerization also opens doors to innovative applications in nanotechnology and tissue engineering.

In summary, 2H-1-Benzopyran, 4-azido-3,4-dihydro-6-methoxy- (CAS No. 1823677-08-2) is a multifaceted compound with broad applications in drug discovery, material science, and sustainable chemistry. Its unique structural features, including the azido and methoxy groups, make it a valuable tool for researchers aiming to advance click chemistry and bioorthogonal reactions. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.

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